molecular formula C20H16N4O4S B2692968 7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111974-20-9

7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2692968
CAS No.: 1111974-20-9
M. Wt: 408.43
InChI Key: JRKFHDGXBIROQP-UHFFFAOYSA-N
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Description

7-methyl-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

The compound has been utilized in the synthesis of novel antimicrobial agents. A study by Patel and Patel (2010) demonstrated the creation of fluoroquinolone-based 4-thiazolidinones, which showed potential in antifungal and antibacterial activities. Similarly, Desai, Vaghani, and Shihora (2013) synthesized fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, exhibiting remarkable in vitro antimicrobial potency against various bacterial and fungal species (Patel & Patel, 2010); (Desai, Vaghani, & Shihora, 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Gan, Chen, Chang, and Tian (2003) explored the luminescent properties of naphthalimides with piperazine substituents. The study focused on understanding the photo-induced electron transfer, potentially useful in developing pH probes and fluorescence quenching applications (Gan, Chen, Chang, & Tian, 2003).

Synthesis of Bioactive Molecules for Pharmacological Screening

Patel, Sreenivasa, Jayachandran, and Kumar (2009) synthesized bioactive molecules with fluoro substituted benzothiazoles, including sulphonamido quinazolinyl imidazole. These compounds were screened for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities, suggesting their potential in diverse biological and pharmacological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Novel Antibacterial Agents

A study by Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, and Koike (2003) identified fluoroquinolones as major antibacterial agents. They explored the structure-activity relationship of naphthyridones and quinolones, highlighting the importance of specific molecular modifications for enhanced antibacterial activity (Kuramoto et al., 2003).

Imaging of Sigma2 Receptor Status of Tumors

Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, and Mach (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging. These compounds were investigated to image the sigma2 receptor status of solid tumors, indicating their potential in cancer diagnostics (Tu et al., 2007).

EGFR Inhibitors with Antiproliferative Activities

Zhang, Wang, Li, Le, Liu, Yang, Li, Bao, and Yan (2021) synthesized 3-methylquinazolinone derivatives as EGFR inhibitors. These compounds showed significant antiproliferative activities against tumor cells, suggesting their application in cancer treatment (Zhang et al., 2021).

Properties

IUPAC Name

7-methyl-6-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c1-11-5-3-4-6-12(11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKFHDGXBIROQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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